molecular formula C19H12BrN3OS B11562372 [3-Amino-6-(pyridin-2-yl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone

[3-Amino-6-(pyridin-2-yl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone

Cat. No.: B11562372
M. Wt: 410.3 g/mol
InChI Key: XIGKOJSVNYAZIC-UHFFFAOYSA-N
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Description

2-(4-BROMOBENZOYL)-6-(PYRIDIN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a bromobenzoyl group, a pyridinyl group, and a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOBENZOYL)-6-(PYRIDIN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a suitable Lewis acid catalyst.

    Attachment of the Pyridinyl Group: The pyridinyl group is attached through a nucleophilic substitution reaction, often using pyridine and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOBENZOYL)-6-(PYRIDIN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thienopyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-BROMOBENZOYL)-6-(PYRIDIN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMOBENZOYL)-6-(PYRIDIN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific combination of functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring high triplet energy materials and specific pharmacological activities.

Properties

Molecular Formula

C19H12BrN3OS

Molecular Weight

410.3 g/mol

IUPAC Name

(3-amino-6-pyridin-2-ylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone

InChI

InChI=1S/C19H12BrN3OS/c20-12-6-4-11(5-7-12)17(24)18-16(21)13-8-9-15(23-19(13)25-18)14-3-1-2-10-22-14/h1-10H,21H2

InChI Key

XIGKOJSVNYAZIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N

Origin of Product

United States

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